molecular formula C7H16ClNO B1487341 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride CAS No. 2203016-99-1

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride

Cat. No.: B1487341
CAS No.: 2203016-99-1
M. Wt: 165.66 g/mol
InChI Key: PFTIZWGHVAHRER-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with methoxy reagents under controlled conditions. One common method involves the use of methanol and hydrochloric acid as reagents, where the reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpyrrolidine: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxy-2-methylpyrrolidine: Similar structure but with one less methyl group, affecting its steric and electronic properties.

Uniqueness

3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both the methoxy and dimethyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

IUPAC Name

3-methoxy-2,2-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)6(9-3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIZWGHVAHRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
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3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 3
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 4
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 5
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 6
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride

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